2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentanone ring substituted with a methoxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 2-methoxybenzaldehyde with cyclopentanone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two components. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-methoxybenzylidene)cyclohexanone: This compound has a similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
(2E,6E)-2,6-Bis(4-methylbenzylidene)cyclohexanone: Another structurally related compound with a cyclohexanone ring and methyl substituents.
Uniqueness
2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of a cyclopentanone ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
134791-41-6 |
---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C13H14O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8-9H,4,6-7H2,1H3 |
InChI Key |
UQFVAGXCGYNBRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.